molecular formula C94H160N32O22 B12368248 Lglllrhlrhhsnllani

Lglllrhlrhhsnllani

Cat. No.: B12368248
M. Wt: 2090.5 g/mol
InChI Key: UKBVMOLNHHXJAU-RTRNHQGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lglllrhlrhhsnllani involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process typically involves the following steps:

    Attachment of the first amino acid: to a resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lglllrhlrhhsnllani can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Lglllrhlrhhsnllani has several scientific research applications:

Mechanism of Action

Lglllrhlrhhsnllani exerts its effects primarily through its high affinity for copper ions. The peptide binds to copper ions, potentially influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its metal-binding properties suggest potential roles in redox reactions and metal homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Histidine-rich peptides: These peptides also exhibit high affinity for metal ions and are used in similar research applications.

    Other metal-binding peptides: Peptides like metallothioneins that bind to various metal ions.

Uniqueness

Lglllrhlrhhsnllani is unique due to its specific sequence and high affinity for copper ions, making it particularly useful for studying copper-peptide interactions and developing copper-based analytical tools .

Biological Activity

The peptide Lglllrhlrhhsnllani , also known as B18, is an 18-amino acid sequence derived from the membrane-associated protein bindin, which plays a crucial role in fertilization processes in sea urchins. This peptide has garnered attention due to its significant biological activities, particularly in cell penetration, membrane binding, and potential therapeutic applications.

Structural Characteristics

The amino acid sequence of this compound is as follows:

  • Sequence : this compound

This sequence exhibits properties typical of cell-penetrating peptides (CPPs), characterized by a high content of basic amino acids, which facilitates interaction with negatively charged cellular membranes.

1. Cell Penetration

This compound has been identified as a potent cell-penetrating peptide. Its ability to traverse cellular membranes allows it to deliver various cargoes, such as nucleic acids and drugs, into cells effectively. Studies have demonstrated that this compound enhances the uptake of small interfering RNAs (siRNAs) in human monocytes, significantly improving gene silencing efficiency compared to traditional delivery methods .

2. Membrane Binding and Fusion

The peptide's primary biological function is its interaction with lipid membranes. Research indicates that this compound can induce membrane fusion, a critical process during fertilization in sea urchins. This property has implications for developing drug delivery systems that exploit membrane fusion mechanisms to enhance therapeutic efficacy .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various pathogens. The mechanism of action is believed to involve disruption of bacterial membranes, similar to other cationic peptides .

Case Study 1: Gene Delivery

In a study assessing the effectiveness of this compound in delivering siRNA, researchers found that the peptide significantly increased cellular uptake and gene silencing efficiency in vitro. The results indicated a mean fluorescent intensity (MFI) increase by over 60% compared to control groups using lipofectamine .

Case Study 2: Membrane Interaction

A detailed analysis using fluorescence spectroscopy demonstrated that this compound interacts with lipid bilayers, leading to conformational changes that promote membrane fusion. This study highlighted its potential use in developing novel therapeutic strategies for drug delivery .

Table 1: Biological Activities of this compound

Activity Description Reference
Cell PenetrationEnhances siRNA uptake in human monocytes
Membrane FusionInduces fusion in lipid membranes during fertilization
Antimicrobial ActionPotential activity against bacterial pathogens

Table 2: Comparison with Other Cell-Penetrating Peptides

Peptide Length (AA) Cell Penetration Efficiency Membrane Fusion Ability
This compound18HighModerate
HIV-TAT11Very HighLow
Penetratin16ModerateModerate

Properties

Molecular Formula

C94H160N32O22

Molecular Weight

2090.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C94H160N32O22/c1-18-52(16)75(92(147)148)126-90(145)70(36-73(97)129)115-76(131)53(17)111-80(135)61(27-47(6)7)116-84(139)65(31-51(14)15)120-89(144)69(35-72(96)128)124-91(146)71(41-127)125-88(143)68(34-56-39-104-44-110-56)123-87(142)67(33-55-38-103-43-109-55)122-79(134)59(22-20-24-106-94(100)101)114-83(138)63(29-49(10)11)119-86(141)66(32-54-37-102-42-108-54)121-78(133)58(21-19-23-105-93(98)99)113-82(137)62(28-48(8)9)118-85(140)64(30-50(12)13)117-81(136)60(26-46(4)5)112-74(130)40-107-77(132)57(95)25-45(2)3/h37-39,42-53,57-71,75,127H,18-36,40-41,95H2,1-17H3,(H2,96,128)(H2,97,129)(H,102,108)(H,103,109)(H,104,110)(H,107,132)(H,111,135)(H,112,130)(H,113,137)(H,114,138)(H,115,131)(H,116,139)(H,117,136)(H,118,140)(H,119,141)(H,120,144)(H,121,133)(H,122,134)(H,123,142)(H,124,146)(H,125,143)(H,126,145)(H,147,148)(H4,98,99,105)(H4,100,101,106)/t52-,53-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1

InChI Key

UKBVMOLNHHXJAU-RTRNHQGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.